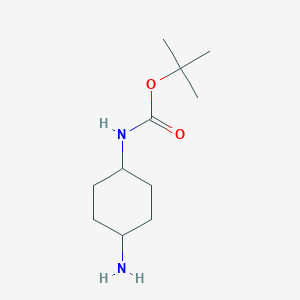

trans-N-Boc-1,4-cyclohexanediamine

Cat. No. B041423

Key on ui cas rn:

177906-48-8

M. Wt: 214.3 g/mol

InChI Key: FEYLUKDSKVSMSZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08273747B2

Procedure details

To a 3 L 3-neck RB flask equipped with a mechanical stirrer, condenser with N2 inlet and temperature probe is added 1,4-diaminocylcohexane P1 (152.2 g, 1332.9 mmol), EtOH (1 L) and t-butyl phenyl carbonate (250 mL, 1351.5 mmol). The reaction mixture is wrapped with Al foil and heated using a heating mantle (JKem temperature controller >2 L setting, Tset=100° C.). A brown solution is obtained and an internal temperature of 73.8° C. is recorded after 2.5 h. After heating for 18 h the now heterogeneous reaction mixture is allowed too cool. The mixture is filtered to remove bis-Boc protected amine, which precipitated as a white solid. The filtrate is concentrated in vacuo to a thick peach colored syrup. The mixture is transferred to an Erlenmeyer flask and the transfer is completed with CH2Cl2 (50 mL). To the mixture H2O (100 mL) is added (pH=9) followed by concentrated HCl (180 mL to pH=2) resulting in the precipitation of the (4-aminocyclohexyl)carbamic acid tert-butyl ester as a hydrochloride salt. The mixture is swirled vigorously until a thick slurry is obtained. Additional CH2Cl2 is added to maximize the amount of precipitate and the slurry is filtered (additional product is obtained from this filtrate #1, as described below). The solid is washed with Et2O (1.4 L). To free-base the HCl salt H2O (500 mL) is added followed by NaOH (2.5N, to pH=12). The mixture is extracted with CH2Cl2 (3×). The combined organic extracts are washed with H2O (3×400 mL), dried over anhydrous Na2SO4 and concentrated in vacuo to give (4-aminocyclohexyl)carbamic acid tert-butyl ester P2a (92.89 g) as a white solid.

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][CH:2]1[CH2:7][CH2:6][CH:5]([NH2:8])[CH2:4][CH2:3]1.[C:9](=O)([O:15]C1C=CC=CC=1)[O:10][C:11]([CH3:14])([CH3:13])[CH3:12]>CCO>[C:11]([O:10][C:9](=[O:15])[NH:1][CH:2]1[CH2:7][CH2:6][CH:5]([NH2:8])[CH2:4][CH2:3]1)([CH3:14])([CH3:13])[CH3:12]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1CCC(CC1)N

|

Step Two

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(OC(C)(C)C)(OC1=CC=CC=C1)=O

|

Step Three

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 3 L 3-neck RB flask equipped with a mechanical stirrer, condenser with N2 inlet

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a heating mantle (JKem temperature controller >2 L setting, Tset=100° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A brown solution is obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After heating for 18 h the now heterogeneous reaction mixture

|

|

Duration

|

18 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is allowed too cool

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture is filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove bis-Boc

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated as a white solid

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate is concentrated in vacuo to a thick peach colored syrup

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the mixture H2O (100 mL) is added (pH=9)

|

Outcomes

Product

Details

Reaction Time |

2.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)OC(NC1CCC(CC1)N)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |